molecular formula C12H15N5OS B2426716 (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(4-methylthiazol-5-yl)methanone CAS No. 2201284-11-7

(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(4-methylthiazol-5-yl)methanone

Cat. No.: B2426716
CAS No.: 2201284-11-7
M. Wt: 277.35
InChI Key: SZBQVDZOTBRLDN-UHFFFAOYSA-N
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Description

(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(4-methylthiazol-5-yl)methanone is a complex organic compound that features a combination of triazole, piperidine, and thiazole moieties

Scientific Research Applications

Chemistry

In chemistry, (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(4-methylthiazol-5-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies and receptor binding assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of similar compounds has been studied using docking studies with the crystal structure of oxidoreductase proteins . The score values estimated by genetic algorithm were found to have a good correlation with the experimental inhibitory potencies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(4-methylthiazol-5-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Piperidine Introduction: The triazole ring can be functionalized with a piperidine moiety through nucleophilic substitution reactions.

    Thiazole Attachment:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(4-methylthiazol-5-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium azide in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

  • (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-methylthiazol-5-yl)methanone
  • (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(4-ethylthiazol-5-yl)methanone
  • (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(4-methylthiazol-4-yl)methanone

Uniqueness

(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(4-methylthiazol-5-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both triazole and thiazole rings in the same molecule allows for versatile reactivity and potential for diverse applications.

Properties

IUPAC Name

(4-methyl-1,3-thiazol-5-yl)-[4-(triazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5OS/c1-9-11(19-8-13-9)12(18)16-6-2-10(3-7-16)17-14-4-5-15-17/h4-5,8,10H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBQVDZOTBRLDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)N2CCC(CC2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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